molecular formula C12H15NO2 B8808764 2-ethyl-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

2-ethyl-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8808764
M. Wt: 205.25 g/mol
InChI Key: PQDMPHGYCMBWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-ethyl-6-methoxy-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C12H15NO2/c1-3-13-7-6-9-8-10(15-2)4-5-11(9)12(13)14/h4-5,8H,3,6-7H2,1-2H3

InChI Key

PQDMPHGYCMBWID-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC(=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-methoxy-3,4-dihydro-2H-isoquinolin-1-one (0.30 g, 1.69 mmol) in THF (10 mL) is added sodium hydride (60% mineral oil suspension, 100 mg). The suspension is heated at reflux for 1 h, and cooled to room temperature. Ethyl iodide (1.4 mL, 17 mmol) is added, and the mixture is stirred at room temperature overnight. The mixture is partitioned between EtOAc and water. After the aqueous phase is extracted with EtOAc (2×), the combined organic phase is washed with brine and dried (MgSO4). After removal of the solvent, the residue is purified by flash chromatography (Biotage 40M SiO2, elute 45% EtOAc:hexane−50% EtOAc:hexane, linear gradient) to yield 2-ethyl-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one as a colorless oil (0.275 g, 78%). The material is dissolved in CH2Cl2 (10 mL) and cooled to −78° C. To the cooled mixture is added a solution of boron tribromide (1 M, 4.7 mL, 4.7 mmol) in CH2Cl2. After 0.5 h, the temperature is warmed to 0° C. and stirred for 3 h. After the reaction is carefully quenched with ice, EtOAc and water is added, and the mixture is vigorously stirred overnight. The phases are separated, and the organic phase is extracted with EtOAc (2×). The combined organic phase is washed with brine and dried (MgSO4). The solvent is removed in vacuo, and the residue is purified by chromatography (Varian 10 g SiO2 cartridge, elute 60% EtOAc:hexane) to provide 2-ethyl-6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one (0.209 g, 82%). MS (ES+) 192.0
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three

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